molecular formula C6H9ClN2O2 B6262700 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride CAS No. 2708287-63-0

3-(1H-pyrazol-5-yl)propanoic acid hydrochloride

Cat. No. B6262700
CAS RN: 2708287-63-0
M. Wt: 176.6
InChI Key:
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Description

3-(1H-pyrazol-5-yl)propanoic acid hydrochloride, also known as 3-PPA HCl, is an organic compound commonly used in laboratory research. It is a white crystalline solid with a molecular weight of 183.64 g/mol and a melting point of 110-112 °C. 3-PPA HCl is a versatile compound with a wide range of applications in organic synthesis, biochemical research, and pharmaceutical development.

Scientific Research Applications

3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is widely used in scientific research due to its versatile properties. It can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor in pharmaceutical development. In organic synthesis, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be used to synthesize a variety of compounds, including polymers, polysaccharides, and other organic molecules. In biochemical research, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be used as a catalyst in the synthesis of peptides and proteins. In pharmaceutical development, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be used as an inhibitor of enzymes involved in drug metabolism.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is not fully understood. However, it is believed to involve the inhibition of enzymes involved in drug metabolism. Specifically, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is thought to inhibit the enzyme CYP2D6, which is responsible for metabolizing many drugs. This inhibition of CYP2D6 can lead to increased concentrations of drugs in the body, which can cause adverse effects.
Biochemical and Physiological Effects
3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl has been shown to inhibit the enzyme CYP2D6, which is responsible for metabolizing many drugs. This inhibition of CYP2D6 can lead to increased concentrations of drugs in the body, which can cause adverse effects. In addition, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This inhibition of COX-2 can lead to decreased inflammation and pain.

Advantages and Limitations for Lab Experiments

The use of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of applications. In addition, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is relatively stable and has a low toxicity. However, there are some limitations associated with the use of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl. For example, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can inhibit the enzyme CYP2D6, which can lead to increased concentrations of drugs in the body. In addition, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can inhibit the enzyme COX-2, which can lead to decreased inflammation and pain.

Future Directions

The use of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl in laboratory experiments has a variety of potential future directions. One potential direction is the development of new methods to synthesize 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl. In addition, further research could be conducted to better understand the mechanism of action of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl and its effects on enzymes involved in drug metabolism and inflammation. Finally, research could be conducted to explore the potential therapeutic applications of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl in the treatment of various diseases.

Synthesis Methods

3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be synthesized through a variety of methods. One common method involves the reaction of 5-chloro-1-methylpyrazole with propionic acid in the presence of anhydrous sodium acetate. This reaction yields 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl as a white crystalline solid with a yield of approximately 70%. Other methods have been developed to synthesize 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl, such as the reaction of 5-chloro-1-methylpyrazole with ethyl propionate in the presence of anhydrous sodium acetate and the reaction of 5-chloro-1-methylpyrazole with propionic anhydride in the presence of anhydrous sodium acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride involves the reaction of 1H-pyrazole-5-carboxylic acid with 3-bromopropanoic acid followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1H-pyrazole-5-carboxylic acid", "3-bromopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1H-pyrazole-5-carboxylic acid (1.0 g) and 3-bromopropanoic acid (1.2 g) in ethanol (20 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture and add water (20 mL).", "Step 4: Adjust the pH to 2-3 using hydrochloric acid.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in hydrochloric acid (10 mL) and heat at reflux for 1 hour.", "Step 9: Cool the mixture and filter the product.", "Step 10: Wash the product with water and dry under vacuum to obtain 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride as a white solid." ] }

CAS RN

2708287-63-0

Product Name

3-(1H-pyrazol-5-yl)propanoic acid hydrochloride

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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